molecular formula C8H8INO2 B180258 2-[(4-Iodophenyl)amino]acetic acid CAS No. 13370-63-3

2-[(4-Iodophenyl)amino]acetic acid

Cat. No. B180258
CAS RN: 13370-63-3
M. Wt: 277.06 g/mol
InChI Key: RRRDVBAZCFOXDR-UHFFFAOYSA-N
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Description

“2-[(4-Iodophenyl)amino]acetic acid” is a compound with the molecular formula C8H8INO2 . It is an amino acid derivative that contains an amino group and a carboxylic acid group as functional groups . The molecular weight of this compound is 277.06 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Iodophenyl)amino]acetic acid” includes an iodine atom attached to the phenyl group, an amino group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Iodophenyl)amino]acetic acid” include a molecular weight of 277.06 . The compound is a powder and has a melting point of 204-205°C .

Scientific Research Applications

“2-[(4-Iodophenyl)amino]acetic acid” is a chemical compound that can be used in various scientific research fields . It’s available for purchase from scientific supply companies, indicating its use in laboratory settings .

One specific application of a similar compound, N-(4-iodophenyl)-β-alanine derivatives, has been found in the field of bioorganic and medical chemistry . These derivatives exhibit a variety of biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects . The compounds were designed and synthesized for potential biological activity .

The method of application or experimental procedures would depend on the specific research context. In the case of the N-(4-iodophenyl)-β-alanine derivatives, they were synthesized in a laboratory setting . The exact technical details or parameters would depend on the specific synthesis protocol used.

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • 4-Iodophenylacetic acid, a compound similar to “2-[(4-Iodophenyl)amino]acetic acid”, is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • The results or outcomes obtained would also depend on the specific context, but the compound is generally used to facilitate the synthesis of other compounds or products .
  • Suzuki Coupling Reaction

    • 4-Iodophenylacetic acid is also used in the Suzuki coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
    • The Suzuki reaction is typically carried out in a solvent such as water or alcohol, under heating conditions, with a base and a palladium catalyst .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of organic compounds .
  • Photolysis in Carbon Tetrachloride

    • 2-Iodophenylacetic acid, another similar compound, undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .
    • Photolysis involves the use of light to break down a chemical compound. In this case, the compound is dissolved in carbon tetrachloride and then exposed to light .
    • The result of this process is the formation of a chloro compound, which could have various potential applications depending on its specific properties .
  • Preparation of Other Compounds

    • “2-[(4-Iodophenyl)amino]acetic acid” can be used in the preparation of other compounds . The specific methods of application or experimental procedures would depend on the particular synthesis or production process being used.
    • The results or outcomes obtained would also depend on the specific context, but the compound is generally used to facilitate the synthesis of other compounds or products .
  • Environmental Studies

    • The compound’s properties, such as its octanol-water partition coefficient and its behavior under photolysis, can be studied for environmental purposes . These studies can provide valuable information about the compound’s behavior in the environment and its potential environmental impacts .
    • The methods of application or experimental procedures would involve exposing the compound to various environmental conditions and measuring its properties or behavior .
    • The results or outcomes obtained would provide valuable data about the compound’s environmental behavior and impacts .
  • Synthesis of Quinoline Derivatives

    • Compounds similar to “2-[(4-Iodophenyl)amino]acetic acid” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological and pharmaceutical activities, making them of great interest in medicinal chemistry .
    • The methods of application or experimental procedures would involve using the compound as a starting material or intermediate in the synthesis of quinoline derivatives .
    • The results or outcomes obtained would be the successful synthesis of quinoline derivatives, which could then be tested for various biological and pharmaceutical activities .

properties

IUPAC Name

2-(4-iodoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDVBAZCFOXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Iodophenyl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Anh Nguyen, E Lesur, M Ribéraud… - Helvetica Chimica …, 2023 - Wiley Online Library
The synthesis of four clickable sydnone‐heptamethine cyanine derivatives is described in this article. The synthetic route is based on a palladium‐cross coupling reactions of sydnone …
Number of citations: 0 onlinelibrary.wiley.com
S Specklin, E Decuypere, L Plougastel… - The Journal of …, 2014 - ACS Publications
A robust method for constructing 1,4-pyrazoles from arylglycines was developed using the copper-catalyzed sydnone–alkyne cycloaddition reaction. The procedure offers a …
Number of citations: 96 pubs.acs.org

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